molecular formula C3H5N3 B059094 3-Aminopyrazole CAS No. 1225387-53-0

3-Aminopyrazole

Cat. No.: B059094
CAS No.: 1225387-53-0
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Description

3-Aminopyrazole, also known as this compound, is a useful research compound. Its molecular formula is C3H5N3 and its molecular weight is 83.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76122. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant Activity and Sodium Channel Blocking : A series of new 3-aminopyrazoles synthesized from corresponding acetophenone and glycine derivatives demonstrated anticonvulsant activity in a variety of test models. Some compounds showed considerable activity with a lack of neurotoxicity. One compound was identified as the most active, providing protection in the maximal electroshock seizure test in rats without neurotoxicity, acting as a sodium channel blocker (Unverferth et al., 1998).

  • Synthesis of 3,4-Substituted-5-Aminopyrazoles : 3,4-Substituted-5-aminopyrazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. A flexible synthesis of these compounds based on palladium-mediated α-arylation of β-ketonitriles with aryl bromides has been reported. These intermediates are critical for various synthesis pathways in medicinal chemistry (Havel et al., 2018).

  • Intermolecular β-Sheet Stabilization : 3-Aminopyrazole derivatives have been identified as the first artificial templates that stabilize the β-sheet conformation in N/C-protected dipeptides through purely intermolecular interactions. The study revealed the binding constants and the influence of the electronic character of aminopyrazole derivatives and the steric demand of peptide residues (Kirsten & Schrader, 1997).

  • Mutations in PfATP4 Mediating Resistance to Aminopyrazole Antimalarials : Aminopyrazoles have shown potent activity against Plasmodium falciparum, demonstrating their potential as antimalarial compounds. The study investigated the resistance mechanism and found mutations in a P-type cation-transporter ATPase, PfATP4, related to the antimalarial activity of aminopyrazoles (Flannery et al., 2014).

  • QSAR on 3-aminopyrazoles as Antitumor Agents : 3-aminopyrazoles are investigated for their inhibitory activity of CDK2/cyclin A as antitumor agents. The study performed a QSAR study considering the effect of structural variation on the antitumor activity of this compound. The study highlights the electronic and structural properties important for the interaction of these compounds with enzymes (Samanta et al., 2006).

Safety and Hazards

3-Aminopyrazole is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

3-Aminopyrazole derivatives have been discovered as new potent and selective AXL kinase inhibitors . Some of these compounds have been proved to exhibit excellent anti-cancer activity against A875 and HepG2 cell lines . The kinase assay and molecular docking results indicate that these compounds may be potential CDK1 inhibitors .

Properties

IUPAC Name

1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVRJMXHNUAPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Record name 3-amino-1H-pyrazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171229
Record name Pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-80-0
Record name 1H-Pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyrazol-3-ylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1820-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122
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Record name Pyrazol-3-ylamine
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Record name Pyrazol-3-ylamine
Source European Chemicals Agency (ECHA)
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Record name 3-Aminopyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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